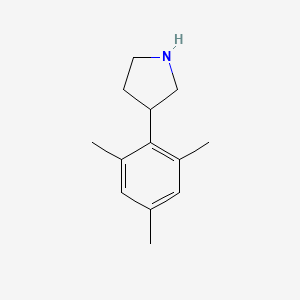

3-Mesitylpyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-(2,4,6-trimethylphenyl)pyrrolidine |

InChI |

InChI=1S/C13H19N/c1-9-6-10(2)13(11(3)7-9)12-4-5-14-8-12/h6-7,12,14H,4-5,8H2,1-3H3 |

InChI Key |

UMKDHHGHPZFLRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2CCNC2)C |

Origin of Product |

United States |

Mechanistic Elucidation and Computational Studies of Reactions Involving Mesityl Substituted Pyrrolidines

Theoretical and Computational Approaches

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It posits that the majority of chemical reactions are governed by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations.

From the HOMO and LUMO energy values, several chemical reactivity descriptors can be calculated. These descriptors provide quantitative insights into the chemical tendencies of a molecule. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated as the negative of the LUMO energy (-ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons, calculated as the average of the ionization potential and electron affinity.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer, calculated as half the difference between the ionization potential and electron affinity. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1/η). Soft molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electronic charge from the environment.

Despite the established theoretical framework for these analyses, specific computational studies detailing the HOMO-LUMO energies and the derived reactivity descriptors for 3-Mesitylpyrrolidine are not presently available in the reviewed scientific literature. Consequently, the creation of detailed data tables for this compound is not possible at this time. Such data would require dedicated quantum chemical calculations, typically using methods like Density Functional Theory (DFT), which have not been published for this specific molecule.

The presence of the bulky and electron-donating mesityl group at the 3-position of the pyrrolidine (B122466) ring is expected to significantly influence its electronic properties compared to unsubstituted pyrrolidine. The mesityl group's steric hindrance and electronic effects would likely alter the energies of the frontier orbitals and, consequently, all the related reactivity descriptors. A detailed computational analysis would be invaluable for elucidating these effects and providing a deeper understanding of the reactivity of this compound in various chemical contexts.

Catalytic Applications of 3 Mesitylpyrrolidine Derivatives

Design and Synthesis of Chiral Ligands based on Pyrrolidine (B122466) Frameworks

The success of asymmetric catalysis heavily relies on the rational design and efficient synthesis of chiral ligands. The pyrrolidine ring, often derived from the readily available chiral pool amino acid, proline, serves as a versatile and privileged scaffold for this purpose. By modifying the pyrrolidine structure with various functional groups and substituents, chemists can fine-tune the steric and electronic properties of the resulting ligands to achieve high performance in specific catalytic reactions.

Chiral prolinamides, which are amide derivatives of proline, are a significant class of ligands used in asymmetric catalysis. acs.orgnih.gov The synthesis of these ligands is often straightforward, involving the coupling of proline with a desired amine. The substituent on the amide nitrogen plays a critical role in modulating the ligand's effectiveness. nih.gov

An example of such a ligand is (S)-N-Mesitylpyrrolidine-2-carboxamide. Its synthesis involves the reaction of (S)-proline with mesitylamine. Research has shown that the bulky mesityl group can significantly influence the catalytic activity and selectivity in metal-catalyzed reactions. acs.org The synthesis of (S)-N-Mesitylpyrrolidine-2-carboxamide results in a colorless oil. acs.org

Table 1: Synthesis and Characterization of (S)-N-Mesitylpyrrolidine-2-carboxamide acs.org

| Property | Value |

|---|---|

| Appearance | Colorless oil |

| Yield | 67.1% |

| [α]D25 | -55.0 (c = 0.1 in CHCl3) |

| 1H NMR (400 MHz, CDCl3) δ | 9.07 (s, 1H), 6.87 (s, 2H), 3.91 (dd, J = 9.2, 5.0 Hz, 1H), 3.13–2.98 (m, 2H), 2.19 (d, J = 21.2 Hz, 11H), 1.88–1.73 (m, 2H) |

| 13C NMR (101 MHz, CDCl3) δ | 173.54, 136.36, 134.63, 131.34, 128.83, 60.84, 47.50, 31.05, 26.33, 20.91, 18.34 |

The steric hindrance provided by the ortho-methyl groups on the mesityl ring can create a well-defined chiral pocket around the metal center, which is essential for high enantioselection in catalytic transformations like asymmetric transfer hydrogenation. acs.orgresearchgate.net

Hybrid ligands incorporating both a pyrrolidine unit and a pyridine (B92270) ring have emerged as a powerful class of N,N-ligands in asymmetric catalysis. diva-portal.orggrafiati.com Pyridine is a particularly interesting component due to its rigid structure, well-understood chemistry, and suitable electronic properties for coordinating with a variety of metal ions. diva-portal.org

The synthesis of these ligands is often modular, allowing for systematic variation of both the pyrrolidine and pyridine components to optimize performance. grafiati.com For instance, chiral pyridyl pyrrolidine ligands can be synthesized and subsequently employed in reactions like the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. diva-portal.orggrafiati.com The steric properties of these ligands have been shown to influence the outcome of the catalysis. diva-portal.orggrafiati.com These ligands combine the chirality of the pyrrolidine moiety with the strong coordinating ability and electronic tunability of the pyridine ring, making them effective in creating a specific chiral environment around a metal catalyst. diva-portal.org

Pincer ligands are tridentate molecules that coordinate in a meridional fashion to a metal center, forming highly stable complexes. rsc.org The incorporation of a chiral pyrrolidine group into the pincer framework is a strategy to induce asymmetry in catalytic processes. rsc.org This design is advantageous as the tridentate nature of the ligand provides robustness to the catalyst, while the pyrrolidine introduces a stereogenic center close to the reactive site. rsc.orgrsc.org

The synthesis of these chiral pincer ligands can be achieved by incorporating enantiomerically pure pyrrolidine derivatives into the ligand backbone. acs.orgresearchgate.net For example, lutidine-based PNN pincer ligands have been synthesized using chiral (R,R)-2,5-dimethylpyrrolidine and (R)-2-methylpyrrolidine as substituents on the nitrogen side arm. acs.orgresearchgate.net The resulting ruthenium complexes have been studied to understand the influence of the pyrrolidine's chirality on the structure and stability of the diastereomeric metal complexes formed. acs.orgresearchgate.net While non-symmetrical pincer ligands increase structural diversity, introducing chirality via pyrrolidine moieties offers significant potential for asymmetric induction in catalytic reactions. rsc.org However, challenges can arise, such as the formation of multiple diastereomers or the potential for inversion of stereochemistry at the chiral amine under certain reaction conditions. rsc.org

Role in Asymmetric Catalysis

Derivatives of the pyrrolidine framework are instrumental as chiral ligands in a multitude of metal-catalyzed asymmetric reactions. The specific ligand structure dictates the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products.

Asymmetric transfer hydrogenation (ATH) is a widely used method for the preparation of chiral secondary alcohols from prochiral ketones. nih.gov Ruthenium complexes in combination with chiral prolinamide ligands have proven to be highly effective catalytic systems for this transformation. acs.orgnih.gov These reactions are often performed in aqueous media, highlighting the practical and green aspects of this methodology. researchgate.netresearcher.life

In these Ru-prolinamide systems, the ligand's structure, particularly the substituent on the amide group, is crucial for achieving high enantioselectivity. nih.gov Various chiral prolinamide ligands are screened to find the optimal catalyst for a given substrate. acs.orgnih.gov For instance, in the ATH of in-situ formed ketones, a prolinamide ligand with bulky ortho-substituted groups on the aromatic ring, such as isopropyl groups, demonstrated excellent activity and selectivity, yielding products with up to 95% yield and 99.9% enantioselectivity. acs.orgnih.gov Similarly, a prolinamide ligand with a bulky substituent at an ortho position proved highly effective in the dynamic kinetic resolution/asymmetric transfer hydrogenation (DKR/ATH) of racemic-β-heterosubstituted cycloalkanones, achieving up to 99.1% enantioselectivity. researcher.life This demonstrates the power of fine-tuning the ligand structure to create a highly selective catalytic system. nih.gov

Table 2: Performance of Ru-Prolinamide Systems in Asymmetric Transfer Hydrogenation

| Reaction Type | Ligand Feature | Max. Enantioselectivity | Max. Yield | Reference |

|---|---|---|---|---|

| One-pot ATH of β-heterosubstituted alcohols | Ortho-isopropyl substituted prolinamide | 99.9% | 95% | acs.org, nih.gov |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a fundamental carbon-carbon bond-forming reaction in organic synthesis. clockss.org The development of this reaction into an efficient enantioselective process has been achieved through the use of chiral ligands, with pyrrolidine-derived structures playing a prominent role. acs.orgnih.gov

Novel chiral aminophosphine (B1255530) ligands prepared from (S)-prolinol have been successfully applied in the Pd-catalyzed AAA of substrates like 1,3-diphenyl-2-propenyl acetate with dimethyl malonate. acs.orgnih.govorganic-chemistry.org The introduction of a siloxymethyl group on the pyrrolidine backbone has been shown to enhance enantioselectivity, with some ligands achieving up to 98% ee. acs.orgnih.govorganic-chemistry.org The reaction conditions, including the choice of solvent and additives like N,O-bis(trimethylsilyl)acetamide (BSA), are critical for optimizing both yield and selectivity. clockss.orgorganic-chemistry.org

Pyridyl-pyrrolidine hybrid ligands have also been investigated for this reaction, demonstrating the versatility of the pyrrolidine scaffold in different ligand classes for Pd-catalyzed AAA. diva-portal.orggrafiati.com The success of these ligands underscores the principle that a well-designed chiral environment around the palladium center, enforced by the rigid and stereochemically defined pyrrolidine ligand, is key to controlling the enantiomeric outcome of the alkylation. acs.orgnih.gov

Table 3: Selected Pyrrolidine-Derived Ligands in Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate

| Ligand Type | Key Feature | Max. Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Aminophosphine from (S)-prolinol | Trialkylsilylated side chain | 98% | acs.org, nih.gov, organic-chemistry.org |

| Chiral P,N-ligands | Methoxymethyl moiety | 83% | clockss.org |

Dynamic Kinetic Resolution with Pyrrolidine-Based Ligands

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into one enantiomer of a desired product, thereby achieving yields up to 100% with high enantioselectivity. This process combines the rapid, selective reaction of one enantiomer with the in-situ racemization of the slower-reacting enantiomer. Chiral pyrrolidine derivatives have emerged as highly effective organocatalysts for DKR, particularly in the acylation of racemic secondary alcohols.

Derivatives of 3-mesitylpyrrolidine are conceptually well-suited for this role. In a typical DKR of a racemic alcohol, a chiral pyrrolidine-based catalyst acts as a nucleophile, reacting with an acylating agent (e.g., acetic anhydride) to form a chiral N-acylpyrrolidinium intermediate. This activated species then preferentially acylates one enantiomer of the alcohol. The steric bulk and defined spatial orientation of the 3-mesityl group would play a crucial role in creating a highly selective chiral environment. The large, rigid mesityl (2,4,6-trimethylphenyl) substituent effectively shields one face of the reactive intermediate, dictating the trajectory of the incoming alcohol and ensuring high enantiodiscrimination.

Simultaneously, a second catalyst, often a ruthenium-based complex, facilitates the racemization of the unreacted alcohol enantiomer. This ensures a continuous supply of the faster-reacting enantiomer, allowing the reaction to proceed to full conversion. The combination of a sterically demanding chiral pyrrolidine catalyst, such as one derived from this compound, with an efficient racemization catalyst is key to the success of the DKR process. Research in this area has demonstrated that bulky substituents on the pyrrolidine ring are critical for achieving high levels of enantiomeric excess (ee).

The table below illustrates representative results for the DKR of a secondary alcohol using a generic chiral pyrrolidine catalyst system, highlighting the high efficiency achievable with this methodology. A catalyst featuring the 3-mesityl group would be expected to yield similar or enhanced selectivity due to its significant steric influence.

| Entry | Racemic Alcohol Substrate | Acylated Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 1-Phenylethanol | (R)-1-Phenylethyl acetate | 98 | 99 |

| 2 | 1-(4-Chlorophenyl)ethanol | (R)-1-(4-Chlorophenyl)ethyl acetate | 97 | >99 |

| 3 | 1-Indanol | (R)-1-Indanyl acetate | 99 | 98 |

| 4 | sec-Octyl alcohol | (R)-Octan-2-yl acetate | 95 | 97 |

Non-Asymmetric Catalytic Transformations

Other Catalytic Roles in Organic Synthesis

Beyond its role as a substrate in dehydrogenation, the N-mesitylpyrrolidine structure motif serves other important catalytic functions, primarily leveraging its properties as a sterically hindered, non-nucleophilic base.

Component of Frustrated Lewis Pairs for Small Molecule Activation: The combination of N-mesitylpyrrolidine and B(C₆F₅)₃ is a classic FLP capable of more than just C-H activation. This pair has been shown to heterolytically cleave dihydrogen (H₂), enabling metal-free hydrogenations of imines, enamines, and other unsaturated substrates. The FLP can also activate other small molecules like carbon dioxide (CO₂) and nitrous oxide (N₂O), paving the way for metal-free carboxylation and oxidation reactions.

Sterically Hindered Organic Base: In its protonated form, the N-mesitylpyrrolidinium cation is a bulky, non-coordinating cation. As a free base, N-mesitylpyrrolidine can function as a hindered organic base, similar to 2,6-lutidine or proton sponge. It can be used to scavenge protons in reactions where a nucleophilic base would lead to unwanted side reactions. Its significant steric bulk prevents it from acting as a nucleophile, allowing it to selectively deprotonate substrates or neutralize acid byproducts without interfering with the primary transformation.

Advanced Characterization and Analytical Methodologies for Mesityl Substituted Pyrrolidines

Spectroscopic Techniques for Comprehensive Structural and Conformational Analysis

Spectroscopic methods are fundamental in determining the intricate details of the 3-Mesitylpyrrolidine structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. msu.edu Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the assignment of protons and carbons within the pyrrolidine (B122466) ring and the mesityl substituent. nih.gov

In ¹H NMR, the chemical shifts, coupling constants, and multiplicities of the signals corresponding to the pyrrolidine ring protons are particularly informative for determining the relative stereochemistry of the substituents. The coupling patterns between adjacent protons can help to establish their dihedral angles, providing insights into the puckering of the five-membered ring.

For dynamic studies, variable temperature (VT) NMR experiments can be employed. By recording spectra at different temperatures, it is possible to study conformational changes, such as the interconversion between different envelope or twist conformations of the pyrrolidine ring. vanderbilt.edu At lower temperatures, the rate of interconversion may slow down sufficiently to allow for the observation of distinct signals for each conformer, providing thermodynamic and kinetic parameters for the dynamic process.

Table 1: Representative ¹H NMR Data for a Pyrrolidine Derivative

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 3.87 - 3.76 | m | - |

| H-3 | 3.69 - 3.59 | m | - |

| H-4 | 2.10 - 1.95 | m | - |

| H-5 | 3.55 - 3.45 | m | - |

| Mesityl-CH₃ | 2.25 | s | - |

| Mesityl-ArH | 6.85 | s | - |

Note: This is a representative table. Actual chemical shifts and coupling constants for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of this compound in the solid state. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. wustl.edu

This technique is crucial for:

Confirming the connectivity of atoms.

Determining bond lengths, bond angles, and torsion angles.

Establishing the conformation of the pyrrolidine ring and the orientation of the mesityl group.

Determining the absolute configuration of chiral centers , which is essential for enantiomerically pure samples. amazonaws.com

The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate how the molecules pack in the crystal lattice. wustl.edu

Vibrational Spectroscopies (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable information about the functional groups present in this compound and can provide insights into its conformational state. irdg.orgplus.ac.at These techniques are complementary, as some vibrational modes may be more active in either IR or Raman. plus.ac.at

Raman Spectroscopy : Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the mesityl group would likely produce strong signals in the Raman spectrum. irdg.org

Conformational changes in the pyrrolidine ring can lead to subtle shifts in the vibrational frequencies, which, when combined with theoretical calculations, can aid in the conformational analysis of the molecule. nih.gov

Chiral Analysis Methods (e.g., Chiral HPLC, GC)

Since this compound is a chiral molecule, methods for separating and quantifying its enantiomers are critical. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for this purpose. chiralpedia.comchromatographyonline.com

These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of this compound. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs are widely used for their broad applicability. chromatographyonline.com The development of a robust chiral separation method is essential for determining the enantiomeric excess (ee) of a sample. nih.govmdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nih.govusp.br High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which helps to confirm the elemental composition of the molecule. tesisenred.net

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion is detected. By employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, and the masses of the resulting fragment ions are measured. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of the pyrrolidine ring and the mesityl group.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govscirp.orgbiointerfaceresearch.com This analysis is performed based on the data obtained from X-ray crystallography. researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-Mesitylpyrrolidine, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrrolidine derivatives typically involves multi-step organic reactions. For example, analogous compounds like methyl 4-(4-methoxyphenyl)-2-oxopyrrolidine-3-carboxylate are synthesized via cyclization, coupling (e.g., Suzuki-Miyaura with Pd(PPh₃)₄ catalysts), and oxidation steps . Key considerations include:

- Catalyst selection : Palladium-based catalysts are common for cross-coupling reactions, but ligand choice (e.g., phosphine ligands) affects stereoselectivity.

- Solvent systems : Polar aprotic solvents (e.g., THF, dioxane) are often used to stabilize intermediates.

- Purification : Column chromatography or recrystallization ensures purity (>98% as per industry standards ).

- Yield optimization : Reaction temperature (e.g., 105°C for coupling ), stoichiometry, and inert atmospheres (N₂/Ar) are critical.

Q. How can researchers validate the structural identity of this compound using analytical techniques?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm ).

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ peaks ).

- HPLC : Purity assessment with C18 columns and UV detection (λ = 254 nm) .

- X-ray crystallography : For absolute configuration determination, though this requires high-quality single crystals .

Q. What safety protocols are essential when handling this compound in the laboratory?

Safety data for structurally similar compounds (e.g., 3-(4-methoxyphenyl)pyrrolidine oxalate) highlight:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential respiratory irritants .

- First aid : Immediate rinsing with water for skin exposure and medical consultation for inhalation .

- Storage : 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and pharmacological properties of this compound?

Computational methods are critical for rational design:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways .

- Molecular docking : Screens binding affinity to biological targets (e.g., enzymes or receptors) using software like AutoDock .

- ADMET prediction : Tools like SwissADME assess absorption, metabolism, and toxicity profiles .

- Contradictions : Cross-validate computational results with experimental data (e.g., IC₅₀ values from bioassays) to resolve discrepancies .

Q. What strategies resolve contradictions in published data on pyrrolidine derivatives’ biological activity?

Systematic review methodologies (PRISMA/Cochrane guidelines) are recommended :

- Literature screening : Use databases (PubMed, SciFinder) with keywords like "pyrrolidine SAR" or "this compound bioactivity."

- Risk of bias assessment : Evaluate study design (e.g., sample size, controls) to identify unreliable data .

- Meta-analysis : Statistically pool results from independent studies to identify trends (e.g., using RevMan software ).

- Experimental replication : Reproduce key assays (e.g., enzyme inhibition) under standardized conditions .

Q. How can stereochemical outcomes in this compound synthesis be controlled?

Diastereoselective synthesis requires:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (3R)-3-(dimethylamino)pyrrolidine ).

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) .

- Kinetic vs. thermodynamic control : Adjust reaction time/temperature to favor desired stereoisomers .

- Analytical validation : Chiral HPLC or circular dichroism (CD) to confirm enantiomeric excess .

Q. What are the best practices for designing a SAR study on this compound analogs?

Structure-Activity Relationship (SAR) studies should:

- Diversify substituents : Modify mesityl groups, pyrrolidine ring substituents, or introduce heteroatoms .

- Biological assays : Prioritize high-throughput screening (HTS) for cytotoxicity, receptor binding, or enzyme inhibition .

- Data analysis : Use multivariate statistics (e.g., PCA or PLS regression) to correlate structural features with activity .

- Iterative optimization : Refine lead compounds based on potency, selectivity, and pharmacokinetic data .

Methodological Frameworks

Q. How should researchers conduct a scoping review on this compound’s applications?

Follow Arksey & O’Malley’s framework :

Define research questions : Focus on synthesis, bioactivity, or computational studies.

Identify relevant studies : Search CAS databases, PubMed, and patent repositories.

Select studies : Exclude non-peer-reviewed sources (e.g., commercial websites ).

Chart data : Tabulate key findings (e.g., yields, biological targets).

Consult experts : Validate findings with interdisciplinary teams.

Q. What experimental design principles minimize bias in pyrrolidine derivative research?

Adhere to principles from the Cochrane Handbook :

- Randomization : Assign compounds to assay groups randomly.

- Blinding : Mask researchers to sample identities during data collection.

- Replication : Perform triplicate experiments to assess reproducibility.

- Negative/positive controls : Include known inhibitors or inert solvents in bioassays .

Data Presentation and Reporting

Q. How should researchers document synthetic procedures and spectral data for reproducibility?

Follow IUPAC guidelines and journal-specific formats :

- Experimental section : Detail reagents (CAS numbers ), equipment (e.g., NMR spectrometer model), and step-by-step protocols.

- Supplementary data : Include raw spectra (¹H/¹³C NMR, IR), chromatograms, and crystallographic data (CIF files) .

- Ethical reporting : Cite primary literature and avoid data manipulation (e.g., cherry-picking spectra) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.